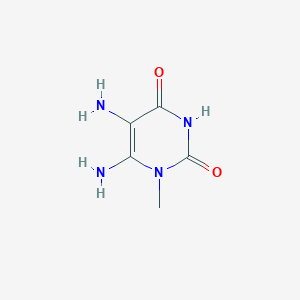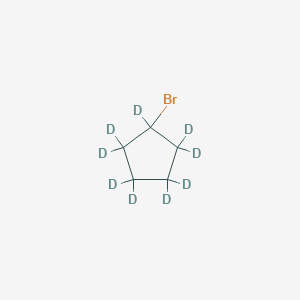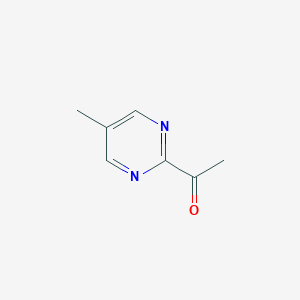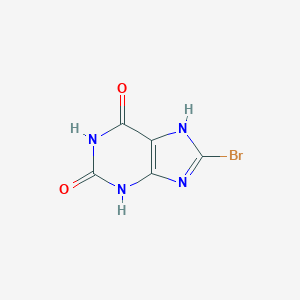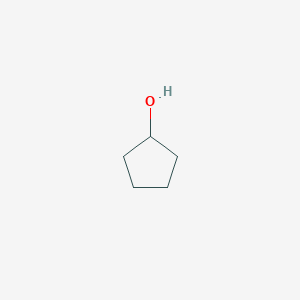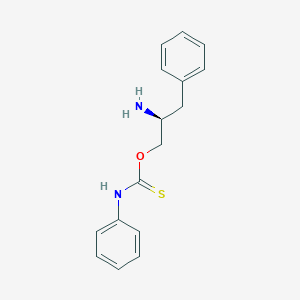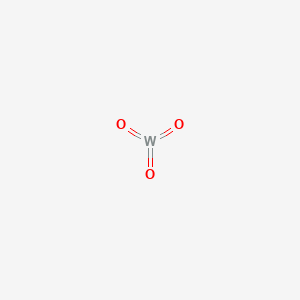
2-Propanone, 1-selenoxo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Selenoxoacetone is an organoselenium compound with the molecular formula C3H4OSe. It consists of three carbon atoms, four hydrogen atoms, one oxygen atom, and one selenium atom
Preparation Methods
The synthesis of 1-Selenoxoacetone can be achieved through several methods. One common approach involves the reaction of acetone with selenium dioxide under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to facilitate the formation of the selenoxo group. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
1-Selenoxoacetone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form seleninic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 1-Selenoxoacetone can yield selenol compounds, which are valuable intermediates in organic synthesis.
Substitution: The selenoxo group can be substituted with other functional groups through reactions with nucleophiles, leading to the formation of diverse organoselenium compounds.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Selenoxoacetone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds, which are used in various organic reactions and catalysis.
Biology: The compound’s unique properties make it a subject of interest in the study of selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing to explore the potential use of 1-Selenoxoacetone and its derivatives in the development of new drugs, particularly for their antioxidant and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including those with semiconducting properties
Mechanism of Action
The mechanism of action of 1-Selenoxoacetone involves its interaction with various molecular targets and pathways. In biological systems, selenium compounds are known to interact with thiol groups in proteins, leading to the formation of selenoproteins. These interactions can modulate cellular redox states and influence various biochemical pathways. The exact molecular targets and pathways involved in the action of 1-Selenoxoacetone are still under investigation, but its effects are believed to be related to its ability to modulate oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-Selenoxoacetone can be compared with other similar compounds, such as selenomethionine selenoxide and selinexor.
Selenomethionine Selenoxide: This compound is an organic selenium compound with applications in biomedicine, particularly for its antioxidant properties.
Selinexor: A small molecule that inhibits exportin-1, used in cancer therapy.
The uniqueness of 1-Selenoxoacetone lies in its specific chemical structure and reactivity, which make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
114082-82-5 |
|---|---|
Molecular Formula |
C3H4OSe |
Molecular Weight |
135.03 g/mol |
IUPAC Name |
2-oxopropaneselenal |
InChI |
InChI=1S/C3H4OSe/c1-3(4)2-5/h2H,1H3 |
InChI Key |
ZHSLAPXDWQFKQG-UHFFFAOYSA-N |
SMILES |
CC(=O)C=[Se] |
Canonical SMILES |
CC(=O)C=[Se] |
Synonyms |
2-Propanone, 1-selenoxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)
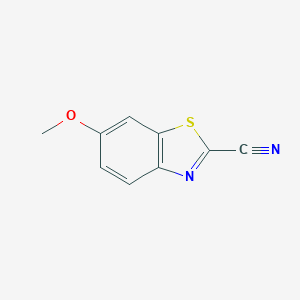
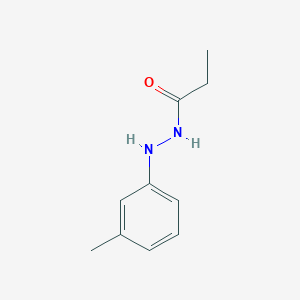
![(2S,3S,4S,5R,6S)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B49276.png)
